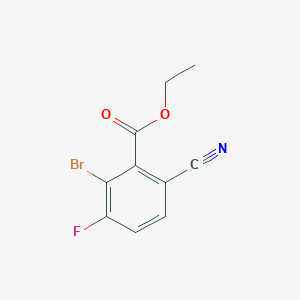

Ethyl 2-bromo-6-cyano-3-fluorobenzoate

Description

Properties

IUPAC Name |

ethyl 2-bromo-6-cyano-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-6(5-13)3-4-7(12)9(8)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEHELWMXAOEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

- Bromination is commonly performed using bromine or N-bromosuccinimide (NBS) as the brominating agent.

- The reaction is conducted in solvents such as ethanol, acetic acid, or dichloromethane.

- Temperature control is critical, typically maintained between 0 °C and 7 °C to ensure regioselectivity and minimize side reactions.

- Reaction times range from 1 to 5 hours depending on the scale and conditions.

Reaction Example

| Parameter | Details |

|---|---|

| Starting material | Ethyl 2-cyano-3-fluorobenzoate |

| Brominating agent | Bromine or N-bromosuccinimide (NBS) |

| Solvent | Ethanol or acetic acid |

| Temperature | 0–7 °C |

| Reaction time | 1–5 hours |

| Atmosphere | Often inert (nitrogen) to prevent oxidation |

| Product | Ethyl 2-bromo-6-cyano-3-fluorobenzoate |

This step selectively introduces bromine at the 2-position adjacent to the cyano and fluorine substituents.

Cyanation Step

Methodology

- Cyanation is typically achieved by nucleophilic substitution of a halogenated intermediate (e.g., an iodo or bromo derivative) with a cyanide source such as copper(I) cyanide.

- The reaction is conducted in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere.

- Temperature ranges from room temperature to reflux conditions depending on reactivity.

- Protection of other functional groups (e.g., hydroxyl if present) might be necessary to prevent side reactions.

Reaction Example

| Parameter | Details |

|---|---|

| Starting material | 2-bromo-6-fluoro-3-iodobenzoate ester |

| Cyanide source | Copper(I) cyanide (CuCN) |

| Solvent | DMF or DMSO |

| Temperature | 50–120 °C (reflux) |

| Atmosphere | Nitrogen or argon |

| Reaction time | Several hours (typically 3–8 hours) |

| Product | Ethyl 2-bromo-6-cyano-3-fluorobenzoate |

This step replaces the halogen (iodo or bromo) with a cyano group, completing the key substitution pattern.

Esterification (if starting from acid)

If the starting material is a benzoic acid derivative, esterification to the ethyl ester is performed by:

- Reaction with ethanol in the presence of an acid catalyst such as sulfuric acid.

- Heating at 70–80 °C for 12 hours.

- Work-up involves neutralization, extraction, and purification.

| Parameter | Details |

|---|---|

| Starting material | 2-bromo-6-fluoro-3-cyanobenzoic acid |

| Alcohol | Ethanol |

| Catalyst | Concentrated sulfuric acid |

| Temperature | 70–80 °C |

| Reaction time | 12 hours |

| Product | Ethyl 2-bromo-6-cyano-3-fluorobenzoate |

Purification Methods

- Recrystallization from solvents like ethanol or ethyl acetate.

- Chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.

- Use of automated flow reactors in industrial settings to optimize yield and minimize waste.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine or NBS in ethanol/acetic acid | 0–7 °C | 1–5 hours | 80–90 | Controlled addition to avoid polybromination |

| Cyanation | CuCN in DMF or DMSO under N2 | 50–120 °C (reflux) | 3–8 hours | 70–85 | Requires inert atmosphere |

| Esterification | Ethanol + H2SO4 | 70–80 °C | 12 hours | 80–85 | Acid-catalyzed esterification |

| Purification | Recrystallization/Chromatography | Ambient | Variable | — | Ensures high purity |

Research Findings and Considerations

- The regioselectivity of bromination is influenced by the electron-withdrawing cyano and fluorine substituents directing bromine to the 2-position.

- Cyanation via halide displacement is efficient when iodine is used as the leaving group; thus, halogen exchange (iodination) prior to cyanation is sometimes employed.

- Reaction temperatures and times are optimized to balance conversion and minimize side products.

- Industrial synthesis may incorporate continuous flow techniques for better control and scalability.

- Protection of sensitive groups (e.g., hydroxyl) may be necessary depending on the substitution pattern of the starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-cyano-3-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Reduction Reactions: The cyano group can be reduced to an amine under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products

Substitution: Formation of ethyl 2-substituted-6-cyano-3-fluorobenzoates.

Reduction: Formation of ethyl 2-bromo-6-amino-3-fluorobenzoate.

Oxidation: Formation of ethyl 2-bromo-6-cyano-3-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-6-cyano-3-fluorobenzoate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-6-cyano-3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison

Key Findings:

Halogen Effects : Bromine at position 2 significantly enhances reactivity in palladium-catalyzed reactions compared to chlorine analogs, as C-Br bonds undergo oxidative addition more readily than C-Cl bonds .

Electron-Withdrawing Groups: The cyano group at position 6 stabilizes intermediates in nucleophilic substitution by withdrawing electron density, whereas methyl groups (electron-donating) reduce reaction rates.

Steric and Electronic Modulation : Fluorine at position 3 increases ring electrophilicity but introduces steric hindrance, which may slow reactions with bulky nucleophiles.

Research Implications and Limitations

For instance, and focus on unrelated solvents (e.g., ethanol, acetone) or broad synthetic methods, necessitating extrapolation from substituent chemistry principles. Recent studies (post-2020) on halogenated benzoates suggest that computational modeling (e.g., DFT) could further elucidate substituent effects on reaction pathways.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-bromo-6-cyano-3-fluorobenzoate, and what methodological considerations are critical for reproducibility?

The synthesis typically involves sequential halogenation, cyanation, and esterification. Key steps include:

- Electrophilic bromination : Use of Br₂ or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., DCM), with temperature control to avoid over-halogenation .

- Cyanation : Introduction of the cyano group via nucleophilic substitution, often employing CuCN or KCN under anhydrous conditions .

- Esterification : Reaction of the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC). Monitor reaction completion via TLC or GC-MS . Critical considerations : Purify intermediates via column chromatography to minimize side products. Verify substituent positions using - and -NMR .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 2-bromo-6-cyano-3-fluorobenzoate, and how should data be interpreted?

- NMR Spectroscopy :

- -NMR identifies fluorine environments (δ ~ -110 ppm for meta-F).

- -NMR distinguishes aromatic protons (δ 7.0–8.5 ppm) and ethyl ester protons (δ 1.3 ppm for CH₃, δ 4.3 ppm for CH₂) .

- IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and nitrile (C≡N stretch ~2240 cm⁻¹) functionalities .

- Mass Spectrometry : Validate molecular weight (C₁₀H₇BrFNO₂, MW 296.08) via ESI-MS or HRMS .

Q. What safety protocols are essential when handling Ethyl 2-bromo-6-cyano-3-fluorobenzoate?

- Hazard mitigation : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation (H315, H319) and respiratory risks (H335) .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate halogenated waste and neutralize cyanide-containing byproducts with FeSO₄ .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of Ethyl 2-bromo-6-cyano-3-fluorobenzoate be addressed?

- Directing groups : The fluorine atom at the 3-position acts as a meta-director, while the bromine at 2-position influences ortho/para substitution. Use steric hindrance (e.g., bulky esters) to control cyanation at the 6-position .

- Temperature modulation : Lower temperatures (-10°C to 0°C) favor kinetic control, reducing unwanted polysubstitution .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected -NMR signals) for this compound?

- 2D NMR techniques : Employ COSY and HSQC to assign overlapping aromatic signals and verify coupling patterns.

- Isotopic labeling : Synthesize -labeled analogs to confirm nitrile and ester group positions .

- X-ray crystallography : If crystals are obtainable, use SHELXL for structure refinement to unambiguously confirm regiochemistry .

Q. What strategies optimize the stability of Ethyl 2-bromo-6-cyano-3-fluorobenzoate during long-term storage?

- Storage conditions : Store in amber vials at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester and nitrile groups .

- Stabilizers : Add molecular sieves (3Å) to absorb moisture and inhibit degradation .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Bromine as a leaving group : The electron-withdrawing cyano and fluorine groups activate the bromine for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O at 80°C .

- Competing pathways : Monitor for nitrile group participation in side reactions (e.g., hydrolysis to carboxylic acid) via in-situ IR .

Data Analysis and Experimental Design

Q. How can researchers validate the purity of Ethyl 2-bromo-6-cyano-3-fluorobenzoate when commercial sources report 95% purity?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against a certified standard.

- Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Q. What computational methods predict the thermodynamic stability of this compound’s conformers?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate steric strain between substituents.

- Solvent effects : Include implicit solvation (e.g., PCM model for ethanol) to assess stability under reaction conditions .

Q. How do structural analogs (e.g., Ethyl 3-bromo-2-chloro-6-fluorobenzoate) inform SAR studies for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.